3,4-Difluoro-alpha,alpha-dimethyl-benzeneacetic acid, methyl ester
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Overview
Description
3,4-Difluoro-alpha,alpha-dimethyl-benzeneacetic acid, methyl ester is an organic compound with the chemical formula C12H12F2O2. This compound is known for its unique structural features, which include two fluorine atoms attached to the benzene ring and a methyl ester functional group. It is used in various chemical and industrial applications due to its reactivity and selectivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-alpha,alpha-dimethyl-benzeneacetic acid, methyl ester typically involves the esterification of 3,4-difluorophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-alpha,alpha-dimethyl-benzeneacetic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of 3,4-difluorophenylacetic acid.
Reduction: Formation of 3,4-difluoro-alpha,alpha-dimethyl-benzeneethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Difluoro-alpha,alpha-dimethyl-benzeneacetic acid, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-alpha,alpha-dimethyl-benzeneacetic acid, methyl ester involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The ester group can undergo hydrolysis to release the corresponding acid, which can then interact with biological targets such as enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Difluoro-alpha-methyl-benzeneacetic acid, methyl ester
- 2,4-Difluoro-alpha,alpha-dimethyl-benzeneacetic acid, methyl ester
- 3,4-Dichloro-alpha,alpha-dimethyl-benzeneacetic acid, methyl ester
Uniqueness
3,4-Difluoro-alpha,alpha-dimethyl-benzeneacetic acid, methyl ester is unique due to the presence of two fluorine atoms on the benzene ring, which significantly influences its chemical properties and reactivity. This makes it a valuable compound in various chemical syntheses and industrial applications .
Properties
Molecular Formula |
C11H12F2O2 |
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Molecular Weight |
214.21 g/mol |
IUPAC Name |
methyl 2-(3,4-difluorophenyl)-2-methylpropanoate |
InChI |
InChI=1S/C11H12F2O2/c1-11(2,10(14)15-3)7-4-5-8(12)9(13)6-7/h4-6H,1-3H3 |
InChI Key |
SOWHINKRSBHHBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)F)F)C(=O)OC |
Origin of Product |
United States |
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